Thionicotinic acid

概要

説明

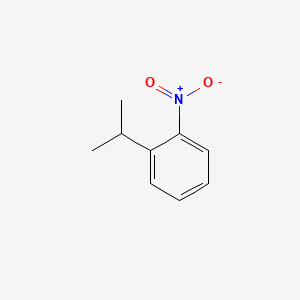

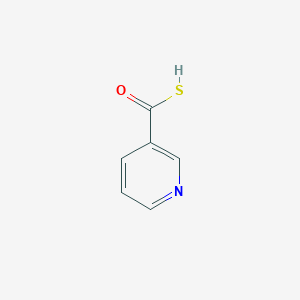

Thionicotinic acid, also known as 3-Pyridinecarbothioic acid, is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of thionicotinic acid derivatives has been reported in several studies . For instance, a multicomponent synthesis of nicotinic acid derivatives has been developed, which includes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .

Molecular Structure Analysis

Thionicotinic acid contains a total of 14 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 thioacid (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

Thionicotinic acid and its derivatives play a significant role as multifunctional pharmacophores, exhibiting a variety of biological activities . The redox and non-redox reactions, as well as the antioxidant activity of nicotinic acid derivatives, have been the focus of several studies .

Physical And Chemical Properties Analysis

Thionicotinic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

科学的研究の応用

Vasorelaxation and Antioxidation

Thionicotinic acid derivatives have been studied for their vasorelaxant and antioxidant properties. These compounds have shown potential in inducing vasorelaxation in a dose-dependent manner, which could be beneficial in treating cardiovascular diseases . They also exhibit antioxidant activities, which may protect against oxidative stress-related conditions .

Antiparasitic Activity

Research has indicated that thionicotinic acid can be used in the synthesis of compounds with activity against Trypanosoma brucei , the parasite responsible for Human African Sleeping Sickness . This opens up possibilities for developing new antiparasitic drugs.

Molecular Modeling

Thionicotinic acid derivatives have been used in molecular modeling studies to understand their mechanism of action in biological systems. This computational approach helps in the rational design of new therapeutics with vasorelaxant and antioxidative activities .

Pharmacology

In pharmacology, thionicotinic acid derivatives are being explored as a novel class of compounds with potential therapeutic applications. They are particularly noted for their vasorelaxant effects, which could be harnessed in the development of drugs for hypertension and other cardiovascular disorders .

Organic Synthesis

Thionicotinic acid is utilized in organic synthesis, particularly in the formation of N-phenyl compounds . These compounds are challenging to prepare, and thionicotinic acid provides a pathway to synthesize them efficiently, which could have various applications in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, thionicotinic acid is involved in the development of metal complexes with pharmaceutical substances. These complexes can enhance the pharmacological and pharmacotechnical properties of drugs, offering a route to improve drug efficacy and stability .

作用機序

Target of Action

Thionicotinic acid, a derivative of nicotinic acid, is known to exert its effects on several targets within the body. The primary targets of thionicotinic acid are believed to be similar to those of nicotinic acid, which include various enzymes involved in metabolic processes . These enzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions .

Mode of Action

The mode of action of thionicotinic acid involves its interaction with these targets, leading to changes in the body’s biochemical processes. For instance, thionicotinic acid analogs have been found to exert maximal vasorelaxation in a dose-dependent manner . This vasorelaxation is mediated partially by endothelium-induced nitric oxide and prostacyclin .

Biochemical Pathways

Thionicotinic acid affects several biochemical pathways. It is believed to be involved in the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are crucial for the metabolism of nicotine and related compounds . Thionicotinic acid, through its interaction with its targets, can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that thionicotinic acid and its analogs exhibit antioxidant properties

Result of Action

The result of thionicotinic acid’s action is multifaceted. It has been found to have potent vasorelaxant and antioxidant properties . Specifically, one of the thionicotinic acid analogs was found to be the most potent vasorelaxant with an ED50 of 21.3 nM and was also the most potent antioxidant as discerned from DPPH assay .

Safety and Hazards

Thionicotinic acid can cause skin and eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

特性

IUPAC Name |

pyridine-3-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDHSOUPMJJTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341243 | |

| Record name | Thionicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionicotinic acid | |

CAS RN |

51087-03-7 | |

| Record name | Thionicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the vasorelaxant properties of thionicotinic acid derivatives and how do they compare to nicotinic acid?

A1: Thionicotinic acid derivatives, like 2-(1-adamantylthio)nicotinic acid (6), demonstrate vasorelaxant effects by inducing relaxation in pre-contracted rat thoracic aorta. [] While their mechanism involves both nitric oxide and prostacyclin pathways, their potency appears lower than acetylcholine-induced nitric oxide vasorelaxation. [] Unlike nicotinic acid, which is recognized for its potent cutaneous vasodilatory effects, the studies primarily focus on the vascular effects of thionicotinic acid derivatives in isolated rat aorta. Further research is needed to directly compare their vasodilatory potencies and mechanisms in various vascular beds.

Q2: How does the structure of thionicotinic acid derivatives influence their vasorelaxant and antioxidant activities?

A2: Structure-activity relationship studies reveal that the presence of the thionicotinic acid core is crucial for both vasorelaxation and antioxidant activity. [] Specifically, 2-(1-adamantylthio)nicotinic acid (6), possessing a bulky adamantyl group, exhibited the highest potency in both assays. [] This suggests that modifications to the substituent at the thio- position can significantly impact these activities. Further exploration of diverse substituents could help optimize these properties for potential therapeutic development.

Q3: Can thionicotinic acid be used as a reagent in organic synthesis?

A3: Yes, thionicotinic acid can act as a reagent in specific organic reactions. Research shows its utility in synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. [] This synthesis employs T3P-mediated cyclization, reacting thionicotinic acid with N-phenyl-C-aryl imines. [] The reaction's success, even with typically challenging substrates like thionicotinic acid, highlights its potential in constructing diverse heterocyclic compounds with possible biological activities.

Q4: What is known about the coordination chemistry of thionicotinic acid with metals?

A4: Thionicotinic acid can act as a ligand in coordination compounds, particularly with gold(I). [] Research demonstrates its ability to form stable complexes with gold(I) centers, creating diverse structures with varying stoichiometries depending on the other ligands present. [] For instance, complexes like [AuL(SR)], where L is a phosphine ligand bearing a thiophene moiety and SR represents various thiolates, have been synthesized and characterized. [] This highlights the potential of thionicotinic acid as a building block for creating metal-based compounds, particularly in the field of medicinal inorganic chemistry.

Q5: Are there any computational studies exploring the properties of thionicotinic acid and its derivatives?

A5: Yes, computational chemistry methods have been employed to study thionicotinic acid. Specifically, molecular modeling studies, alongside DPPH and superoxide dismutase (SOD) assays, provided insights into the structure-activity relationship of thionicotinic acid derivatives for their vasorelaxant and antioxidant activities. [] These computational approaches help visualize potential interactions with biological targets and contribute to a deeper understanding of their mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)